Structural Distinction from Later-Generation FGFR Inhibitors
FGFR-IN-12 (example 14 from patent US8293746B2) is a pyrimidinyl aryl urea derivative . This chemotype is structurally distinct from subsequent clinical-stage FGFR inhibitors like infigratinib (BGJ398), erdafitinib, and pemigatinib. While these later compounds possess publicly available IC50 data and have been optimized for specific isoforms or resistance profiles, no such quantitative data is available in the public domain for FGFR-IN-12 . Therefore, its differentiation lies primarily in its use as an early-stage tool compound for exploring the pyrimidinyl aryl urea scaffold, not in direct, data-backed superiority over its clinically-advanced counterparts.
| Evidence Dimension | Chemical Scaffold Class |
|---|---|
| Target Compound Data | Pyrimidinyl aryl urea |
| Comparator Or Baseline | Clinical FGFR inhibitors (e.g., infigratinib, erdafitinib) which are often pyrazolo[3,4-d]pyrimidines or related heterocycles |
| Quantified Difference | Qualitative: Distinct chemical scaffold |
| Conditions | N/A |
Why This Matters
This matters for scientific selection when the research objective is to investigate a specific chemical series or to understand structure-activity relationships (SAR) for the pyrimidinyl aryl urea class.
